molecular formula C13H17NO4 B049526 (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate CAS No. 124044-13-9

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate

Cat. No. B049526
M. Wt: 251.28 g/mol
InChI Key: ATBIFOORFZTUKF-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a chemical compound that belongs to the class of beta-hydroxybutyrate derivatives. It is a chiral molecule that has a potential application in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is not fully understood. However, it has been suggested that the compound may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.

Biochemical And Physiological Effects

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective activities. The compound has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate in lab experiments is its potential use as a tool compound for studying the role of GABA receptors in the brain. However, one of the limitations is the lack of information on the compound's pharmacokinetic and pharmacodynamic properties, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research on (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. One direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety as a potential therapeutic agent. Another direction is to investigate the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel synthetic methods for (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate may lead to the discovery of new analogs with improved pharmacological properties.

Scientific Research Applications

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has potential applications in the field of medicinal chemistry. It has been reported to have anticonvulsant and neuroprotective activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

124044-13-9

Product Name

(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate

InChI

InChI=1S/C13H17NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,16)/t9-,11+/m1/s1

InChI Key

ATBIFOORFZTUKF-KOLCDFICSA-N

Isomeric SMILES

C[C@H]([C@H](CNC(=O)C1=CC=CC=C1)C(=O)OC)O

SMILES

CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O

Canonical SMILES

CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Into a 200-ml stainless steel-made autoclave was placed 3.56 g (0.0143 mole) of methyl 2-benzamidomethyl-3-oxobutyrate. After nitrogen replacement, 7 ml of a separately prepared dichloromethane/methanol (7/1 by volume) mixed solvent solution containing 0.01 g (0.00894 mmole) of [RuI(p-Cymene)((-)-OcH-BINAP)]I as obtained in Example 5 was added. The resulting mixture was stirred at a hydrogen pressure of 50 kg/cm2 and a temperature of 65° C. for 20 hours. After the reaction, the reaction mixture was analyzed- by high-speed liquid chromatography. As a result, it was found that 2.79 g (percent yield: 78%) of methyl 2-benzamidomethyl-3-hydroxybutyrate had been formed and that the conversion was 80%, diastereomer selectivity 91.6%, and optical percent yield 99% ee.
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